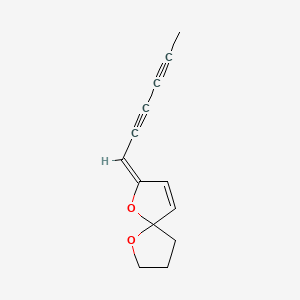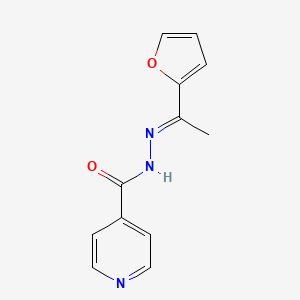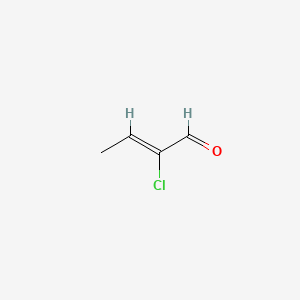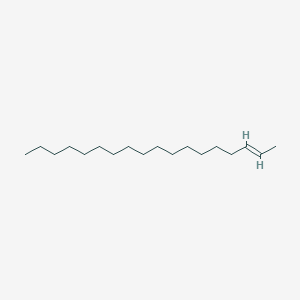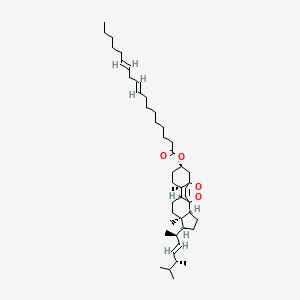
5,8-Eedyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Eedyl is a complex organic compound with the molecular formula C46H74O4 and a molecular weight of 691.08 g/mol . It is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa, and is characterized by the presence of an epidioxy group at positions 5 and 8 of the ergosta-6,22-dien-3-yl moiety, as well as a linoleate ester at the 3-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Eedyl typically involves the following steps:
Oxidation of Ergosterol: Ergosterol is oxidized to form 5,8-epidioxyergosta-6,22-dien-3-ol.
Esterification: The resulting 5,8-epidioxyergosta-6,22-dien-3-ol is then esterified with linoleic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of ergosterol are oxidized using industrial oxidizing agents.
Continuous Esterification: The esterification process is carried out in continuous reactors to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Eedyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the epidioxy group back to a hydroxyl group.
Substitution: The linoleate ester can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Singlet oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Compounds with hydroxyl groups replacing the epidioxy group.
Substituted Esters: Esters with different fatty acids or functional groups.
Applications De Recherche Scientifique
5,8-Eedyl has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential antifungal and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of 5,8-Eedyl involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and function. This disruption can lead to cell death, making it a potential antifungal and anticancer agent. The molecular targets include membrane lipids and proteins involved in maintaining membrane structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergosterol: The parent compound, found in fungal cell membranes.
Ergosterol Peroxide: Another oxidized derivative of ergosterol.
Cholesterol: A sterol found in animal cell membranes, structurally similar but with different biological functions.
Uniqueness
5,8-Eedyl is unique due to its specific epidioxy and linoleate ester groups, which confer distinct chemical and biological properties. Its ability to disrupt cellular membranes makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
138329-20-1 |
|---|---|
Formule moléculaire |
C46H74O4 |
Poids moléculaire |
691.1 g/mol |
Nom IUPAC |
[(2R,5R,6R,9R,10R,13S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C46H74O4/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-42(47)48-38-28-31-44(7)41-29-30-43(6)39(37(5)25-24-36(4)35(2)3)26-27-40(43)46(41)33-32-45(44,34-38)49-50-46/h12-13,15-16,24-25,32-33,35-41H,8-11,14,17-23,26-31,34H2,1-7H3/b13-12+,16-15+,25-24+/t36-,37+,38-,39+,40+,41+,43+,44+,45?,46?/m0/s1 |
Clé InChI |
RVFYKXQFSWLLPU-GIOMKEJWSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(CCC4C35C=CC2(C1)OO5)C(C)C=CC(C)C(C)C)C)C |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4C35C=CC2(C1)OO5)[C@H](C)/C=C/[C@H](C)C(C)C)C)C |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(CCC4C35C=CC2(C1)OO5)C(C)C=CC(C)C(C)C)C)C |
Synonymes |
5,8-EEDYL 5,8-epidioxyergosta-6,22-dien-3-yl linoleate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


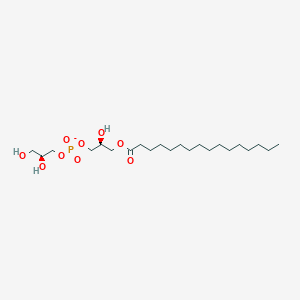
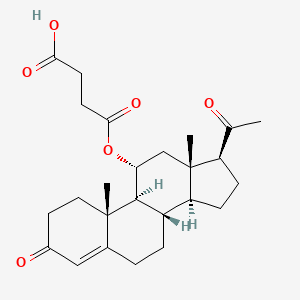

![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)
![N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide](/img/structure/B1238072.png)
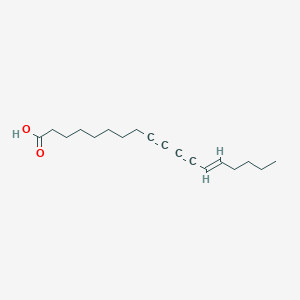
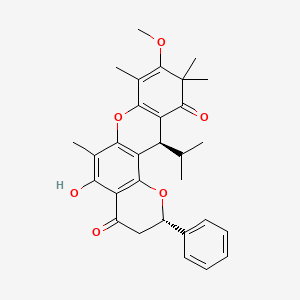
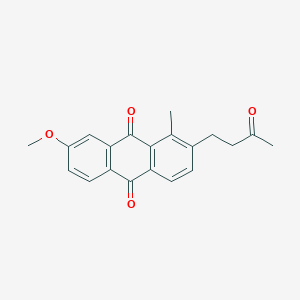
![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)
